Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate
Description
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a tert-butyl carbamate group and a conjugated 2-methylpyrazole substituent. The tert-butyl group serves as a sterically bulky protecting group, enhancing stability during synthetic processes . This compound is of interest in medicinal chemistry for its scaffold versatility, which allows modifications for targeting enzymes or receptors .
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-10(9-16)7-11-5-6-14-15(11)4/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTBWDRQGDDUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=NN2C)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate typically involves multi-step organic synthesisSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial to achieving high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to maintain consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving azetidine-containing compounds.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related tert-butyl-protected azetidine derivatives.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 2-methylpyrazole group in the target compound provides moderate hydrophobicity compared to polar substituents like hydroxyimino or aminomethyl . This balances lipophilicity and solubility, making it suitable for cell-penetrant therapeutics. Fluorinated analogs (e.g., PBN20120081) exhibit improved metabolic stability due to fluorine’s electronegativity, whereas the methylidene group in the target compound may confer rigidity for target binding .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of tert-butyl 3-oxoazetidine-1-carboxylate with 2-methylpyrazole-3-carbaldehyde, akin to methods in . In contrast, fluorinated derivatives require specialized halogenation steps .
Safety Profiles :
- Pyrimidine-containing analogs (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate) show acute oral toxicity (Category 4) and skin irritation risks , whereas the target compound’s safety data remain unreported but may share hazards due to the tert-butyl carbamate moiety.
Biological Relevance: The hydroxyimino derivative (41) mimics carbonyl groups in transition-state analogs, useful for enzyme inhibition . The target compound’s conjugated pyrazole system may interact with aromatic residues in enzyme active sites, similar to kinase inhibitors like imatinib .
Biological Activity
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of azetidine derivatives, which are known for their diverse biological properties. The structure can be represented as follows:
- Molecular Formula : C₁₂H₁₈N₄O₂
- IUPAC Name : this compound
Synthesis typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 2-methylpyrazole under controlled conditions to yield the desired product. The synthesis process is crucial as it influences the compound's purity and biological activity.
Antitumor Activity
Recent studies indicate that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. They have been shown to inhibit key pathways involved in tumor growth:
- Mechanism of Action : Compounds like this one target specific kinases (e.g., BRAF(V600E), EGFR) involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models:
- Inflammatory Models : In vitro studies have shown that these compounds can reduce inflammation markers in macrophages stimulated by lipopolysaccharides (LPS) .
Antibacterial Activity
This compound has been tested against various bacterial strains. Preliminary results suggest moderate to excellent antibacterial activity, making it a candidate for further development as an antimicrobial agent:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of azetidine derivatives. Modifications in the pyrazole ring or the azetidine moiety can significantly alter pharmacological properties:
- Substituent Variations : The introduction of different substituents on the pyrazole ring has been linked to enhanced potency against specific cancer cell lines.
- Azetidine Modifications : Alterations in the azetidine structure may improve selectivity and reduce off-target effects.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of several pyrazole derivatives, including this compound, against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that this compound exhibited significant cytotoxicity with an IC50 value below 10 µM, especially when used in combination with doxorubicin, indicating a potential synergistic effect .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, this compound was tested for its ability to inhibit LPS-induced NO production in RAW264.7 macrophages. The compound significantly reduced NO levels, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Identify characteristic signals:
- tert-butyl group: Singlet at ~1.4 ppm (1H) and 28–30 ppm (13C).
- Azetidine ring: Distinct splitting patterns for protons adjacent to the carboxylate group (e.g., δ 3.5–4.5 ppm).
- Pyrazole methylidene: Aromatic protons (δ 6.5–7.5 ppm) and imine carbon (δ 150–160 ppm) .
- IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C=N stretch (imine) at ~1600 cm⁻¹.
- HRMS : Verify molecular ion peak (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm.
Advanced: How can contradictory yield data in literature for similar compounds be resolved during scale-up?
Methodological Answer :
Discrepancies in yields often arise from:
- Reagent purity : Use freshly distilled solvents (e.g., dichloromethane) to avoid moisture-sensitive side reactions .
- Temperature control : Ensure precise cooling (0°C baths) during exothermic steps.
- Workup protocols : For sensitive intermediates, avoid prolonged exposure to acidic/basic conditions.
Case Study : A 20% yield increase was achieved for tert-butyl piperidine derivatives by replacing aqueous workup with solid-phase extraction .
Advanced: What mechanistic insights explain the regioselectivity of pyrazole incorporation in this compound?
Methodological Answer :
Regioselectivity in pyrazole coupling is governed by:
- Electronic effects : The 2-methylpyrazole’s electron-donating methyl group directs electrophilic substitution to the N-1 position.
- Steric factors : tert-butyl groups hinder substitution at sterically crowded sites (e.g., azetidine C3 vs. C2).
- Catalytic influence : Pd-catalyzed cross-coupling may favor specific sites via chelation-controlled transition states. Computational DFT studies can validate these hypotheses .
Basic: What safety precautions are critical when handling tert-butyl-protected intermediates?
Q. Methodological Answer :
- Hazard Mitigation :
- Skin/eye protection : Wear nitrile gloves and goggles; compounds like tert-butyl piperidine derivatives may cause irritation (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine).
- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How can computational methods (e.g., DFT, MD simulations) guide the design of derivatives with enhanced bioactivity?
Q. Methodological Answer :
- DFT : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize binding to biological targets (e.g., enzymes).
- Molecular docking : Screen derivatives against protein databases (e.g., PDB) to prioritize synthesis.
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects) .
Basic: What chromatographic techniques are most effective for purifying this compound, and how can solvent systems be optimized?
Q. Methodological Answer :
- Normal-phase silica chromatography : Use hexane/ethyl acetate (7:3 to 1:1) for polar intermediates.
- Reverse-phase HPLC : For final purification, employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier).
- TLC monitoring : Spot development in ethyl acetate/hexane (1:1) with UV visualization at 254 nm .
Advanced: How can kinetic studies elucidate degradation pathways under varying pH and temperature conditions?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
